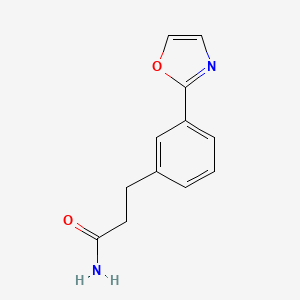

3-(3-(Oxazol-2-yl)phenyl)propanamide

描述

属性

IUPAC Name |

3-[3-(1,3-oxazol-2-yl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-11(15)5-4-9-2-1-3-10(8-9)12-14-6-7-16-12/h1-3,6-8H,4-5H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGGONKIMNNGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CO2)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Route via Bromination and Amide Formation

Overview:

One of the most common laboratory synthesis pathways involves the reaction of 3-(2-bromoacetyl)phenyl)oxazole with propanamide, facilitated by basic conditions. This method is well-documented and offers a straightforward approach to obtaining the target compound with moderate to high yields.

3-(2-bromoacetyl)phenyl)oxazole + Propanamide → 3-(3-(Oxazol-2-yl)phenyl)propanamide

- Solvent: Dimethylformamide (DMF)

- Base: Potassium carbonate (K₂CO₃)

- Temperature: Elevated, typically around 80-100°C

- Duration: 4-6 hours

Mechanism:

The process involves nucleophilic substitution where the amide nitrogen attacks the electrophilic carbon adjacent to the bromine, leading to the formation of the amide linkage. The oxazole ring remains intact during this process.

Research Findings:

This method provides a reliable route for synthesizing the compound with yields ranging from 60-85%, depending on reaction optimization.

Cyclization and Acylation Strategy

Overview:

Another approach involves the cyclization of N-acylated amino acids or phenylalanine derivatives to form the oxazole ring, followed by subsequent functionalization.

- N-acylation of phenylalanine with acyl chlorides to form intermediate amides.

- Cyclodehydration using reagents like ethyl chloroformate or acetic anhydride to generate the oxazole ring.

- Coupling of the oxazole derivative with phenylpropanoic acid derivatives to introduce the propanamide group.

- Cyclization reagents: Ethyl chloroformate, acetic anhydride

- Solvent: Dichloromethane or benzene

- Temperature: Reflux (~60-80°C)

- Duration: 4-8 hours

Research Findings:

This multistep method allows for structural modifications, enabling the synthesis of derivatives with specific substituents, and has shown yields between 30-70%. It is particularly useful for synthesizing analogs for biological testing.

Amide Coupling Using Carbodiimide Reagents

Overview:

A versatile method involves the direct coupling of the oxazole-containing carboxylic acid with propanamide using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Oxazole-phenyl-propanoic acid + Propanamide + EDC/HOBt → this compound

- Solvent: DMF or DCM

- Catalyst: HOBt or NHS

- Temperature: Room temperature to 40°C

- Duration: 12-24 hours

Advantages:

This method offers high yields (~70-90%) and mild conditions, making it suitable for sensitive functional groups.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination & Amide Formation | 3-(2-bromoacetyl)phenyl)oxazole, Propanamide, K₂CO₃ | DMF, 80-100°C, 4-6 hrs | 60-85% | Straightforward, reliable | Requires halogenated precursor |

| Cyclization & Acylation | Phenylalanine derivatives, Ethyl chloroformate | Reflux, 4-8 hrs | 30-70% | Structural diversity | Multistep, time-consuming |

| Carbodiimide Coupling | Oxazole carboxylic acid, Propanamide, EDC/HOBt | Room temp, 12-24 hrs | 70-90% | Mild, high yield | Requires activated acid intermediate |

Research Findings and Notes

- Reaction Optimization: Studies indicate that solvent choice, temperature, and reagent equivalents significantly influence yield and purity.

- Environmental Considerations: Green chemistry approaches, such as using less toxic solvents or catalytic amounts of reagents, are being explored.

- Scalability: Laboratory methods have been adapted for scale-up with continuous flow reactors, maintaining efficiency and safety.

- Structural Variants: Modifications on the phenyl or oxazole rings can be achieved through the described methods, enabling tailored synthesis for biological activity testing.

化学反应分析

Types of Reactions

3-(3-(Oxazol-2-yl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction of the carbonyl group can produce the corresponding alcohol.

科学研究应用

Antimicrobial Properties

Research has demonstrated that 3-(3-(Oxazol-2-yl)phenyl)propanamide exhibits significant antimicrobial activity. The presence of the oxazole moiety is believed to enhance its interaction with microbial targets.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 10 µg/mL |

| Candida albicans | 15 µg/mL |

A study indicated that the compound effectively inhibits bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been studied extensively. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including cervical cancer cells (HeLa), with an IC50 value of 15 µM. The mechanism involves triggering caspase-dependent apoptosis pathways .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| OVCAR-8 | 20 |

| NCI-H460 | 25 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

- Oxazole Substitution : Variations in substitution patterns on the oxazole ring significantly affect antimicrobial potency.

- Pyridine Positioning : The position of nitrogen in related pyridine derivatives influences binding affinity to target enzymes involved in microbial resistance .

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of the target compound demonstrated efficacy against Staphylococcus aureus and Escherichia coli , confirming its potential as a broad-spectrum antimicrobial agent .

Study 2: Anticancer Activity

In vitro assays revealed that the compound inhibited the proliferation of HeLa cervical cancer cells with an IC50 value of 15 µM. Mechanistic studies indicated that it triggers caspase-dependent apoptosis pathways .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the oxazole ring through cyclization reactions.

- Coupling reactions to attach the phenyl group.

- Final amide formation to yield the target compound.

These synthetic routes are critical for producing the compound in sufficient purity and yield for further studies.

作用机制

The mechanism of action of 3-(3-(Oxazol-2-yl)phenyl)propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Oxazole vs. Triazole Derivatives

- Triazole Analogs: N-hydroxy-3-(4-(2-((2-(hydroxyamino)-2-oxoethyl)amino)acetamido)phenyl)-2,2-dimethyl-3-(4H-1,2,4-triazol-4-yl)propanamide () replaces oxazole with a triazole ring. Triazoles enhance metabolic stability and are associated with histone deacetylase (HDAC) inhibition, a mechanism relevant in anticancer research . N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide () incorporates fluorinated phenyl groups and a triazole, improving target affinity and pharmacokinetic properties due to fluorine’s electronegativity and lipophilicity .

Oxazole vs. Benzoxazolone Derivatives

- The sulfamoyl group enhances solubility and may confer carbonic anhydrase inhibitory activity .

Oxazole vs. Thiazole/Oxadiazole Derivatives

- 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamide () combines thiazole and oxadiazole moieties. Thiazoles are electron-rich, favoring interactions with enzymes like kinases, while oxadiazoles improve metabolic resistance .

Substituent Effects on Propanamide Backbone

Halogenated Substituents

Sulfur-Containing Groups

- N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () incorporates benzothiazole and triazolothiazole rings.

Bulky Hydrophobic Groups

- (R)-2-{2-[3,5-Bis(trifluoromethyl)phenyl]acetamido}-3-[4-(piperidine-1-carbonyl)oxazol-2-yl]propanamide () includes trifluoromethyl and piperidine groups, increasing molecular weight (e.g., 490.4 g/mol) and enhancing blood-brain barrier penetration. Adamantane derivatives in this series (e.g., 8d(i) ) exhibit improved binding to rigid enzyme active sites .

Antiproliferative and Enzyme Inhibition

Physicochemical and Pharmacokinetic Profiles

生物活性

3-(3-(Oxazol-2-yl)phenyl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and analgesic activities, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxazole ring attached to a phenyl group and an amide functional group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluating various compounds for their antibacterial and antifungal activities found that derivatives similar to this compound demonstrated moderate to good activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for these strains ranged from 4.69 µM to 156.47 µM, indicating promising potential for further development as an antimicrobial agent .

| Bacterial Strain | MIC (µM) Range |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

Antifungal Activity

In addition to antibacterial properties, this compound has also been investigated for antifungal activity. It showed effectiveness against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate antifungal potency:

| Fungal Strain | MIC (µM) Range |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound could be a candidate for treating fungal infections, particularly in immunocompromised patients .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Compounds with similar structures have been shown to inhibit cancer cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest. For instance, oxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their efficacy against specific targets .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The oxazole ring is believed to play a crucial role in binding to enzymes or receptors involved in microbial metabolism or cancer cell signaling pathways. Molecular docking studies have provided insights into how these compounds fit into active sites of target proteins, potentially leading to inhibition of their functions .

Case Studies and Research Findings

- Antimicrobial Screening : A recent study screened a library of synthesized oxazole derivatives for antimicrobial activity, including compounds similar to this compound. Results indicated that certain modifications on the oxazole ring significantly enhanced activity against E. coli and S. aureus, highlighting the importance of structure-activity relationships (SAR) .

- Cytotoxicity Assays : In vitro assays demonstrated that related oxazole derivatives exhibited IC50 values ranging from low micromolar concentrations against various cancer cell lines, underscoring their potential as therapeutic agents in oncology .

常见问题

What are the recommended synthetic routes for 3-(3-(Oxazol-2-yl)phenyl)propanamide, and how can structural purity be ensured?

Basic Synthesis & Characterization

A multi-step approach is often employed, starting with coupling oxazole-containing intermediates to phenylpropanamide backbones. For example, Scheme 3 in outlines a sequential synthesis involving hydroxyamino and triazolyl groups, which could be adapted for oxazole derivatives. Post-synthesis, purity is validated via HPLC (≥98% as per ), while structural confirmation requires HRMS (e.g., ESI-TOF with [M+H]+ calibration, as in ) and ¹H/¹³C NMR. For oxazole-specific confirmation, IR spectroscopy can identify characteristic C=N stretching (~1650 cm⁻¹) .

What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Advanced Analytical Methods

HRMS (high-resolution mass spectrometry) is essential for distinguishing isobaric compounds, as demonstrated in (mass error < 0.0002 Da). Tandem MS/MS can further elucidate fragmentation patterns of the oxazole ring and propanamide sidechain. For stereoisomers, chiral HPLC or X-ray crystallography (if crystals are obtainable) are recommended. highlights the use of triazole-linked analogs, which may require similar orthogonal validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。